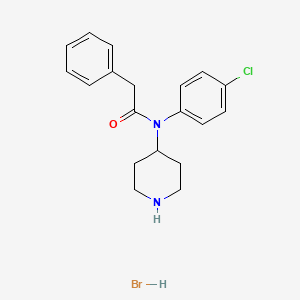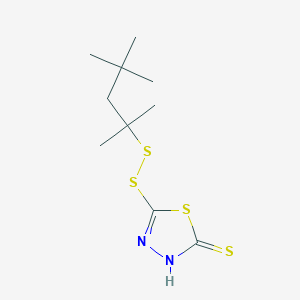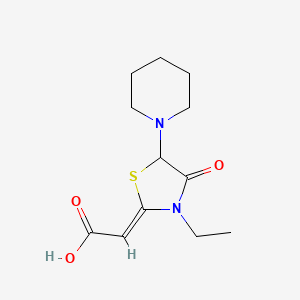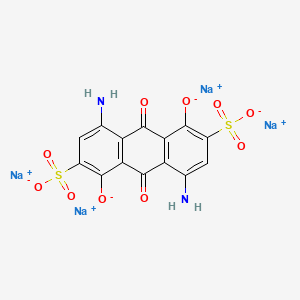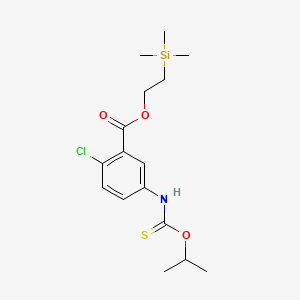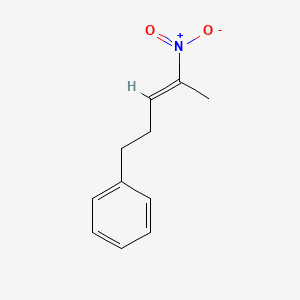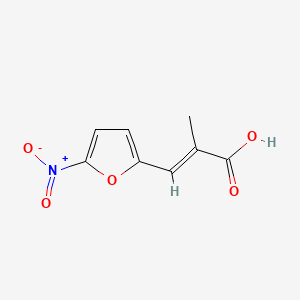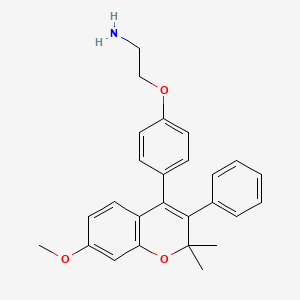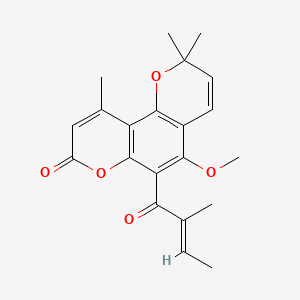
Oblongulide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oblongulide is a naturally occurring compound that belongs to the class of coumarins, which are known for their diverse biological activities. It is isolated from plants of the genus Calophyllum, which are well-known for their rich and valuable source of bioactive compounds . This compound has drawn significant attention due to its potential medicinal properties and its unique chemical structure.
Méthodes De Préparation
The synthesis of oblongulide involves several steps. One of the synthetic routes includes the conversion of a 2-methylbutanoyl side chain into the (E)-2-methylbut-2-enoyl (tigloyl) group through a four-step hydrobromination–bromination–double dehydrobromination sequence This process is followed by demethylation and cyclization to yield the final product
Analyse Des Réactions Chimiques
Oblongulide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrobromic acid for bromination and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the 2,3-dimethylchromanone ring can yield different stereoisomers of this compound and related compounds.
Applications De Recherche Scientifique
In chemistry, it serves as a model compound for studying the synthesis and reactivity of coumarins . In biology and medicine, oblongulide has shown promising antiviral, antitumor, and antibacterial activities . Its ability to inhibit the multidrug transporter P-glycoprotein makes it a potential candidate for overcoming drug resistance in cancer therapy . Additionally, this compound has been investigated for its antimalarial and cytotoxic activities .
Mécanisme D'action
The mechanism of action of oblongulide involves its interaction with specific molecular targets and pathways. One of the key targets is the chaperone protein HSPA8, which is known to interact with similar compounds . This compound’s ability to induce apoptosis and regulate autophagy flux is a hallmark of its mode of action . These mechanisms contribute to its anticancer properties by reducing cancer cell proliferation and tumor growth.
Comparaison Avec Des Composés Similaires
Oblongulide can be compared with other coumarins and related compounds isolated from the genus Calophyllum. Similar compounds include calanolides, inophyllums, and tomentolides . What sets this compound apart is its unique chemical structure and the specific biological activities it exhibits. For instance, while calanolides are known for their HIV-1 non-nucleoside reverse transcriptase inhibitory activity, this compound’s primary focus has been on its anticancer and antibacterial properties .
Propriétés
Numéro CAS |
98479-90-4 |
|---|---|
Formule moléculaire |
C21H22O5 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
5-methoxy-2,2,10-trimethyl-6-[(E)-2-methylbut-2-enoyl]pyrano[2,3-f]chromen-8-one |
InChI |
InChI=1S/C21H22O5/c1-7-11(2)17(23)16-18(24-6)13-8-9-21(4,5)26-19(13)15-12(3)10-14(22)25-20(15)16/h7-10H,1-6H3/b11-7+ |
Clé InChI |
MBFFYFBHNRLSMO-YRNVUSSQSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C)OC(C=C2)(C)C)OC |
SMILES canonique |
CC=C(C)C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C)OC(C=C2)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B12691433.png)
